molecular formula C17H14Br2O2 B1279492 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 681481-94-7

4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No. B1279492
M. Wt: 410.1 g/mol
InChI Key: OZVMVFKUNSNXQC-UHFFFAOYSA-N
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Description

4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (DBT) is a small molecule that has numerous applications in scientific research and laboratory experiments. It is a dibrominated analog of spirobiindane, a cyclic compound with a molecular formula of C10H10Br2O2. DBT is a colorless and odorless solid with a melting point of 135-136°C. It is soluble in water, ethanol, and chloroform, making it a versatile molecule for use in a wide range of experiments.

Scientific Research Applications

Crystal and Molecular Structures

The crystal structures of derivatives of 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol have been extensively studied. For instance, Shiro, Hagishita, and Kuriyama (1976) analyzed its crystal and molecular structures, revealing orthorhombic and monoclinic crystals with specific dihedral angles between benzene ring planes (Shiro, Hagishita, & Kuriyama, 1976).

Nanocomposite Polyimide Membranes

In the field of separation technology, Lee et al. (2021) investigated the incorporation of spirobisindane-functionalized graphene oxide in polyimide membranes. These membranes showed promising results for alcohol dehydration via pervaporation, highlighting the utility of spirobisindane structures in enhancing membrane performance (Lee et al., 2021).

Catalytic Asymmetric Synthesis

Takahashi et al. (2001) explored the catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione], using a compound structurally related to 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol. This synthesis, employing a double intramolecular C-H insertion process, achieved up to 80% enantiomeric excess (Takahashi et al., 2001).

Optical Resolution and Functionalization

Takase, Noguchi, and Nakano (2018) worked on the optical resolution and functionalization of chiral spiro polycyclic aromatic compounds, using derivatives of the compound . This research underscored its potential as a versatile building block for chiral spiro polycyclic aromatic compounds (Takase, Noguchi, & Nakano, 2018).

Polymer Electrolytes in Lithium Batteries

Lee et al. (2022) demonstrated the application of nitrile-functionalized spiro-twisted benzoxazine derivatives, related to 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol, in all-solid-state polymer electrolytes for lithium batteries. Their findings revealed significant improvements in the miscibility of solid polymer electrolytes with lithium salts (Lee et al., 2022).

Resolution Methods

Li et al. (2004) developed a resolution method for 4,4'-dibromo-1,1'-spirobiindane-7,7'-diol, indicating its potential in stereochemistry and enantioselective synthesis. This method involves using menthyl chloroformate and showcases high yields and enantiomeric excesses (Li, Liang, Wu, & Wan, 2004).

Synthesis of Chiral Compounds

The synthesis and characterization of chiral 4,4'-disubstituted 1,1'-spirobiindane-7,7'-diols have been studied, indicating the importance of this compound in synthesizing enantiopure derivatives, which are crucial in asymmetric synthesis and catalysis (Zhu et al., 2003).

properties

IUPAC Name

7,7'-dibromo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Br2O2/c18-11-1-3-13(20)15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(21)16(10)17/h1-4,20-21H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVMVFKUNSNXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C(C=CC(=C32)O)Br)C4=C(C=CC(=C41)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141177
Record name 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

CAS RN

681481-94-7
Record name 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681481-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 2
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 3
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 4
Reactant of Route 4
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 5
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Reactant of Route 6
Reactant of Route 6
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Citations

For This Compound
2
Citations
J Jie, H Yang, Y Zhao, H Fu - iScience, 2023 - cell.com
Development of highly efficient and practical chiral ligands and catalysts is an eternal theme in asymmetric synthesis. Here, we report the design, synthesis, and evaluation of a new …
Number of citations: 1 www.cell.com
L SMITH - 2018 - etheses.dur.ac.uk
We present three projects linked by our use of continuous flow chemistry in the synthesis of organic intermediates. The first is the synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) in 6 …
Number of citations: 2 etheses.dur.ac.uk

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